Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate
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Overview
Description
Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate is an organic compound characterized by its unique structure, which includes a benzamido group, two fluorine atoms, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate typically involves the following steps:
Formation of the Benzamido Group: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Difluorobut-2-enoate Moiety: This step involves the reaction of a difluorobut-2-enoate precursor with the benzamido intermediate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the double bond and the incorporation of the fluorine atoms.
Esterification: The final step involves the esterification of the intermediate compound with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the fluorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted benzamido or difluorobut-2-enoate derivatives.
Scientific Research Applications
Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The benzamido group can form hydrogen bonds with active site residues, while the difluorobut-2-enoate moiety can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate can be compared with similar compounds such as:
Ethyl (Z)-2-benzamido-4-chlorobut-2-enoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl (Z)-2-benzamido-4,4-dichlorobut-2-enoate: Contains two chlorine atoms instead of fluorine.
Ethyl (Z)-2-benzamido-4,4-dibromobut-2-enoate: Contains two bromine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its chlorinated or brominated counterparts.
Properties
Molecular Formula |
C13H13F2NO3 |
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Molecular Weight |
269.24 g/mol |
IUPAC Name |
ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate |
InChI |
InChI=1S/C13H13F2NO3/c1-2-19-13(18)10(8-11(14)15)16-12(17)9-6-4-3-5-7-9/h3-8,11H,2H2,1H3,(H,16,17)/b10-8- |
InChI Key |
CEJVQBJYLUOFAS-NTMALXAHSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C(F)F)/NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(=CC(F)F)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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